2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a hydroxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde and a suitable base to introduce the hydroxymethoxy group. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes.
Chemical Reactions Analysis
Types of Reactions
2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Substitution: The hydroxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include various substituted cyclohexanones, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Mechanism of Action
The mechanism by which 2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one exerts its effects involves interactions with various molecular targets. The hydroxymethoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The carbonyl group in the cyclohexanone ring can also undergo nucleophilic addition reactions, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog without the hydroxymethoxy group.
2-Cyclohexen-1-one: Contains a double bond in the ring structure.
Cyclohexanol: The reduced form of cyclohexanone, with a hydroxyl group instead of a carbonyl group.
Uniqueness
2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one is unique due to the presence of both a hydroxymethoxy group and a carbonyl group in the cyclohexanone ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications .
Properties
CAS No. |
90831-89-3 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(hydroxymethoxymethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C8H12O3/c9-6-11-5-7-3-1-2-4-8(7)10/h5,9H,1-4,6H2 |
InChI Key |
ARKJJUHVAVYDAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(=COCO)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.